1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one
Description
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O2/c11-9(12)16-8-3-1-7(2-4-8)14-6-5-13-10(14)15/h1-4,9H,5-6H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXDDMUFGMELHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(difluoromethoxy)aniline.
Formation of Imidazolidin-2-one: The aniline derivative undergoes a cyclization reaction with appropriate reagents to form the imidazolidin-2-one ring.
Reaction Conditions: The reactions are generally carried out under controlled temperatures and may require catalysts to enhance the reaction rate and yield.
Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions.
Comparison with Similar Compounds
The following analysis compares 1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one with structurally related imidazolidin-2-one derivatives, focusing on substituent effects, synthesis routes, and biological activities.
Substituent Variations and Electronic Effects
Key Observations :
- Compounds with trifluoromethyl groups (e.g., ) exhibit higher electron-withdrawing capacity, which may enhance binding to hydrophobic enzyme pockets but reduce solubility.
Key Insights :
- The difluoromethoxy substituent in agrochemicals (e.g., diflumetorim ) enhances resistance to hydrolysis, extending field efficacy.
- Antifungal and antitumor activities are common among imidazolidin-2-ones, suggesting the target compound may share these properties depending on substituent interactions.
Biological Activity
1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one, with the CAS number 1550059-18-1, is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₀F₂N₂O₂, with a molecular weight of 228.199 g/mol. The compound features an imidazolidin-2-one ring with a difluoromethoxy group attached to the phenyl ring. Its unique structure contributes to its biological activity and potential medicinal properties.
Inhibition of β-secretase (BACE1) : One of the primary mechanisms through which this compound exhibits biological activity is by inhibiting β-secretase (BACE1), an enzyme critical in the formation of amyloid-beta peptides implicated in Alzheimer's disease. By inhibiting BACE1, this compound may help reduce amyloid plaque formation, which is a hallmark of Alzheimer's pathology.
Therapeutic Applications
The therapeutic applications of this compound primarily revolve around its potential use in treating neurodegenerative diseases. The inhibition of BACE1 suggests that it could be effective in managing conditions characterized by elevated amyloid-beta levels. Additionally, preliminary studies indicate possible anti-inflammatory and analgesic properties, although further research is needed to substantiate these effects.
In Vitro Studies
Several studies have explored the biological activity of this compound:
- BACE1 Inhibition : In vitro assays demonstrated that this compound effectively inhibits BACE1 activity. The inhibition was quantified using enzymatic assays that measure the production of amyloid-beta peptides.
- Cytotoxicity Studies : Additional cytotoxicity assessments were conducted on various cell lines, including cancerous and non-cancerous cells. These studies utilized the MTT assay to determine cell viability and establish CC50 values (the concentration at which 50% cell viability is observed). Results indicated selective cytotoxicity towards certain cancer cell lines while maintaining a favorable safety profile in normal cells .
| Cell Line | CC50 (µM) | Remarks |
|---|---|---|
| HeLa | <0.019 | Highly cytotoxic |
| A549 | >100 | Low cytotoxicity |
| MRC-5 | >100 | Low cytotoxicity |
Comparative Studies
Comparative studies with structurally similar compounds have highlighted the unique biological profile of this compound:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-[4-(Trifluoromethoxy)phenyl]-imidazolidin-2-one | Contains a trifluoromethoxy group | Potentially different biological activity |
| 2-Amino-5-[4-(difluoromethoxy)phenyl]-5-phenyl-3,5-dihydroimidazol-4-one | Contains an amino group and additional phenyl | Inhibits BACE1 more effectively |
| 1-[4-(Chlorophenyl)]-imidazolidin-2-one | Chlorine substitution on phenyl ring | Different reactivity profile due to chlorine |
Future Directions
Further research is essential to fully understand the pharmacokinetics and pharmacodynamics of this compound. Studies focusing on:
- In Vivo Efficacy : Evaluating the compound's effectiveness in animal models of Alzheimer's disease.
- Mechanistic Studies : Investigating additional pathways influenced by this compound beyond BACE1 inhibition.
These future studies will provide deeper insights into its therapeutic potential and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
